1-[(3-Pentylinden-1-ylidene)methyl]naphthalene
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Overview
Description
1-[(3-Pentylinden-1-ylidene)methyl]naphthalene is a chemical compound with the molecular formula C25H24 and a molecular weight of 324.46 g/mol . It is also known by its IUPAC name, 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene . This compound is characterized by its crystalline solid form and has a predicted boiling point of 487.8°C .
Preparation Methods
The synthesis of 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene typically involves the reaction of 3-pentylindene with naphthalene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
1-[(3-Pentylinden-1-ylidene)methyl]naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(3-Pentylinden-1-ylidene)methyl]naphthalene can be compared with other similar compounds such as:
1-[(3-Butylinden-1-ylidene)methyl]naphthalene: This compound has a shorter alkyl chain, which may affect its chemical properties and reactivity.
1-[(3-Hexylinden-1-ylidene)methyl]naphthalene: This compound has a longer alkyl chain, which may influence its solubility and interactions with other molecules.
1-[(3-Phenylinden-1-ylidene)methyl]naphthalene:
Properties
Molecular Formula |
C25H24 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[(3-pentylinden-1-ylidene)methyl]naphthalene |
InChI |
InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3 |
InChI Key |
FPESBQVTVSBBSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 |
Origin of Product |
United States |
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